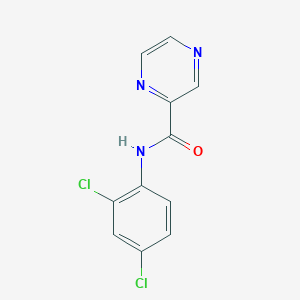![molecular formula C19H27N3O3 B5509347 3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves a variety of chemical strategies, aiming to incorporate the diazaspiro[4.5]decan skeleton along with specific substituents. One approach includes the Michael addition reaction followed by cyclization reactions to construct the spirocyclic framework. These compounds are synthesized with an eye towards their potential as antihypertensive agents or as muscarinic agonists, demonstrating the versatility and importance of their synthesis methods in medicinal chemistry (Caroon et al., 1981); (Tsukamoto et al., 1995).
Applications De Recherche Scientifique
Spirolactams in Peptide Synthesis
Spirolactams, which are structurally related to the compound , serve as conformationally restricted pseudopeptides. They are synthesized and used as constrained surrogates in peptide synthesis, mimicking dipeptides like Pro-Leu and Gly-Leu. This application is crucial in designing peptides with specific biological activities, as conformational constraints often enhance the stability and efficacy of peptide-based drugs (Fernandez et al., 2002).
Antihypertensive Agents
Compounds structurally similar to 3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their antihypertensive properties. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated in animal models for their potential as antihypertensive agents, providing insights into the relationship between chemical structure and biological activity (Caroon et al., 1981).
Oxidative Cyclization in Synthesis
The synthesis approach involving oxidative cyclization of olefinic precursors to produce azaspiro[4.5]decan systems underscores the versatility of these compounds in organic synthesis. This method allows for the efficient construction of complex spirocyclic architectures, which are prevalent in numerous bioactive molecules (Martin‐Lopez & Bermejo, 1998).
Neuroprotective Applications
Research has also explored the neuroprotective applications of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have shown potential in inhibiting Ca-uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits induced by toxic agents, suggesting a possible role in treating neurodegenerative diseases (Tóth et al., 1997).
Anticancer and Antidiabetic Research
Spirothiazolidines, which are structurally related to the compound , have been developed and evaluated for their anticancer and antidiabetic activities. This highlights the potential of spirocyclic compounds in the development of new therapeutic agents for managing complex diseases like cancer and diabetes (Flefel et al., 2019).
Propriétés
IUPAC Name |
8-(6-methylpyridine-3-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-5-15(3)22-13-19(25-18(22)24)8-10-21(11-9-19)17(23)16-7-6-14(2)20-12-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZOWGMWZASOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN=C(C=C3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

